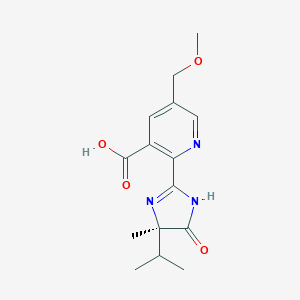
(R)-imazamox
概要
説明
それは、5-HT 2B および 5-HT 2C セロトニン受容体サブタイプに対する強力で選択的なアゴニストであり、密接に関連する 5-HT 2A サブタイプに対して良好な選択性を示し、他の受容体ではほとんどまたはまったく親和性を示しません 。この化合物は、特にセロトニン受容体とそのさまざまな生理学的および病理学的プロセスにおける役割に関する研究において、科学研究に大きな応用を有しています。
準備方法
合成経路および反応条件
Ro 60-0175 の合成は、市販されている出発物質から開始して、いくつかの段階を伴います。主な段階には次のものがあります。
インドール核の形成: これは通常、フィッシャーインドール合成によって達成され、フェニルヒドラジン誘導体がケトンまたはアルデヒドと酸性条件下で反応してインドール環を形成します。
クロロおよびフルオロ置換基の導入: これらの置換基は、求電子置換反応によって導入されます。塩化チオニルやフッ素ガスなどの塩素化およびフッ素化試薬は、制御された条件下で使用されて、所望の置換パターンが得られます。
プロパンアミン側鎖の形成: これは、インドール窒素を適切なハロアルカンでアルキル化した後に、アミンを形成するために還元する必要があります。
工業生産方法
Ro 60-0175 の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、インドールの形成および置換段階における連続フロー反応器の使用、および還元段階における高圧水素化の使用が含まれます。このプロセスは、廃棄物と環境への影響を最小限に抑えながら、収率と純度を最大限に引き出すように設計されています。
化学反応の分析
反応の種類
Ro 60-0175 は、次のようなさまざまな種類の化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。これは通常、カルボン酸誘導体の形成につながります。
還元: Ro 60-0175 の還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます。これにより、対応するアミンが形成されます。
置換: インドール環のクロロおよびフルオロ置換基は、求核置換反応を使用して他の官能基に置換できます。これらの反応の一般的な試薬には、ナトリウムメトキシドやカリウムtert-ブトキシドなどがあります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 活性炭担持パラジウムを用いた水素ガス。
置換: 無水条件下でのナトリウムメトキシドまたはカリウムtert-ブトキシド。
主な製品
酸化: カルボン酸誘導体。
還元: 対応するアミン。
置換: 使用する求核試薬に応じて、さまざまな置換インドール誘導体。
科学研究における用途
Ro 60-0175 は、科学研究において幅広い用途を有しています。
科学的研究の応用
Herbicidal Efficacy
(R)-imazamox is effective against a variety of broadleaf weeds and grasses. Its primary mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to plant death, making it a valuable tool in weed management strategies.
Table 1: Efficacy of this compound Against Common Weeds
| Weed Species | Application Rate (g ai/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 40 | 95 |
| Echinochloa crus-galli | 50 | 90 |
| Chenopodium album | 30 | 85 |
Resistance Mechanisms
The emergence of resistant weed biotypes poses a significant challenge to the efficacy of this compound. Research has identified multiple mechanisms contributing to resistance, including target site mutations in the ALS gene and enhanced metabolic detoxification.
Target Site Resistance (TSR)
Studies indicate that mutations in the ALS gene are a primary mechanism for resistance. For instance, a specific mutation (Ser653Asn) was observed in resistant biotypes of Echinochloa heterophylla, leading to a substantial increase in the required dose to achieve the same level of control as susceptible biotypes .
Non-Target Site Resistance (NTSR)
In addition to TSR, non-target site mechanisms such as increased root exudation have been documented. Resistant biotypes exhibited higher levels of herbicide exudation into the soil, which may contribute to their survival despite herbicide application .
Environmental Impact
The persistence and degradation of this compound in soil are critical factors influencing its environmental impact. Research has shown that its degradation is pH-dependent, with faster degradation rates observed under alkaline conditions. This characteristic is essential for minimizing residual herbicide levels in subsequent crops .
Table 2: Soil Persistence of this compound
| Soil pH | Half-Life (Days) |
|---|---|
| 5.0 | 14 |
| 6.5 | 21 |
| 8.0 | 10 |
Imazamox in Wheat Cultivation
In studies involving imidazolinone-resistant wheat cultivars, this compound was applied at varying rates to assess its impact on weed control and crop yield. Results indicated that proper timing and dosage significantly influenced both weed suppression and wheat productivity .
Long-Term Effects on Soil Health
Research examining the long-term effects of this compound on soil carbon and nitrogen mineralization revealed that while it effectively controlled weeds, it also impacted microbial activity and nutrient cycling within the soil ecosystem . This highlights the need for integrated pest management strategies that consider both efficacy and environmental health.
作用機序
Ro 60-0175 は、5-HT 2B および 5-HT 2C セロトニン受容体サブタイプに対する強力で選択的なアゴニストとして作用することで、その効果を発揮します 。これらの受容体に結合すると、Ro 60-0175 は神経伝達物質の放出と神経活動を変調する細胞内シグナル伝達経路を活性化します。特に、5-HT 2C 受容体の活性化は、気分、食欲、ストレス反応に影響を与えることが示されています。 この化合物は、5-HT 2A 受容体よりも 5-HT 2C 受容体に対して選択性を示すため、5-HT 2A 受容体の活性化に関連する副作用のリスクを軽減できます .
類似化合物の比較
Ro 60-0175 は、他のセロトニン受容体アゴニストと比較して、5-HT 2C 受容体に対する高い選択性を示す点でユニークです。類似の化合物には次のものがあります。
AL-34662: 研究および潜在的な治療用途において、同様のアプリケーションを持つ別の選択的な 5-HT 2C 受容体アゴニスト。
AL-38022A: 5-HT 2C 受容体に対する高い親和性を示す化合物で、セロトニン受容体の機能に関する研究に使用されます。
Ro60-0213: 5-HT 2C 受容体に対して選択性を示す関連化合物で、薬理学的研究に使用されます。
VER-3323:
YM-348: 同様の特性と研究用途を持つ別の 5-HT 2C 受容体アゴニスト.
Ro 60-0175 は、セロトニン受容体活性の調節における、その十分に文書化された選択性と有効性により、基礎研究と応用研究の両方で貴重なツールとなっています。
類似化合物との比較
Ro 60-0175 is unique in its high selectivity for 5-HT 2C receptors compared to other serotonin receptor agonists. Similar compounds include:
AL-34662: Another selective 5-HT 2C receptor agonist with similar applications in research and potential therapeutic uses.
AL-38022A: A compound with high affinity for 5-HT 2C receptors, used in studies of serotonin receptor function.
Ro60-0213: A related compound with selectivity for 5-HT 2C receptors, used in pharmacological research.
VER-3323:
YM-348: Another 5-HT 2C receptor agonist with similar properties and research applications.
Ro 60-0175 stands out due to its well-documented selectivity and efficacy in modulating serotonin receptor activity, making it a valuable tool in both basic and applied research.
特性
IUPAC Name |
5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPJIGQFXCQJBK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















